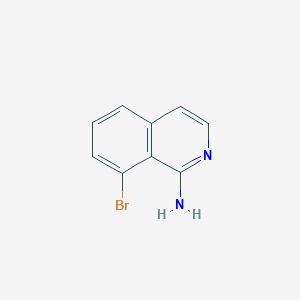

8-Bromoisoquinolin-1-amine

Beschreibung

Overview of the Isoquinoline (B145761) Scaffold in Contemporary Chemical Research

The isoquinoline scaffold, a bicyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of modern chemical research. amerigoscientific.com Its significance stems from its presence in a vast array of natural products, particularly alkaloids, which exhibit a wide spectrum of biological and pharmacological properties. nih.govnsc.rursc.org Many isoquinoline alkaloids have been utilized in traditional medicine and have led to the development of drugs with anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. amerigoscientific.comnih.govontosight.aiuel.ac.uk

In contemporary drug discovery, the isoquinoline framework is considered a "privileged scaffold." nih.govresearchgate.net This term reflects its ability to serve as a versatile template for the design of ligands that can interact with multiple biological targets, leading to the development of novel therapeutic agents. nih.govresearchgate.net Beyond pharmaceuticals, isoquinoline derivatives are finding applications in materials science, where their unique electronic and optical properties are harnessed for the creation of organic light-emitting diodes (OLEDs), sensors, and conductive polymers. amerigoscientific.comnumberanalytics.comnumberanalytics.com The ability to functionalize the isoquinoline core allows for the fine-tuning of its chemical and physical properties, making it a valuable target for synthetic chemists. amerigoscientific.comnih.gov

Chemical Significance of Halogenation in Heterocyclic Systems

Halogenation, the introduction of one or more halogen atoms (F, Cl, Br, I) into a molecule, is a powerful tool in the synthesis of heterocyclic compounds. sigmaaldrich.comallen.in Halogen atoms exert significant influence on the electronic properties of the heterocyclic ring system. ontosight.aipurdue.edu As electron-withdrawing groups, they can alter the electron density within the molecule, which in turn affects its reactivity, basicity, and interactions with biological targets. amerigoscientific.comontosight.ai

Crucially, halogens serve as versatile synthetic handles. sigmaaldrich.com Their presence on a heterocyclic ring, such as isoquinoline, provides a reactive site for a variety of subsequent chemical transformations. mdpi.com Organobromides and organoiodides are particularly useful as precursors in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig couplings), allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This strategic utility enables the construction of complex molecular architectures from simpler halogenated precursors. orgsyn.orgmt.com

Strategic Importance of Amine Functionality in Organic Synthesis

The amine functional group (–NH₂) is one of the most important and ubiquitous functionalities in organic chemistry. purkh.combenthamdirect.com Amines are characterized by the lone pair of electrons on the nitrogen atom, which makes them both basic and nucleophilic. utdallas.educhemguide.co.uk This nucleophilicity is the cornerstone of their synthetic utility, allowing them to react with a wide range of electrophiles to form new bonds. ijrpr.comlibretexts.org

Amines are fundamental building blocks in the synthesis of a vast number of organic molecules, including pharmaceuticals, agrochemicals, dyes, and polymers. purkh.combritannica.com They are precursors to amides, imines, and sulfonamides, and their presence is a key feature in countless bioactive molecules and natural products, including amino acids, the building blocks of life. purkh.compressbooks.pub In multi-step syntheses, the amine group's reactivity sometimes necessitates the use of "protecting groups" to mask its nucleophilic nature while other parts of the molecule are being modified. utdallas.eduresearchgate.net The ability to introduce and manipulate the amine group is, therefore, a critical skill in organic synthesis. libretexts.org

Structural Isomers of Bromoaminoisoquinolines: A Comparative Perspective

The properties of a substituted isoquinoline are profoundly influenced by the specific positions of its functional groups. In the case of bromoaminoisoquinolines, the locations of the bromine atom and the amine group on the bicyclic framework give rise to numerous positional isomers, each with a unique chemical profile.

Positional isomers are compounds that share the same molecular formula and the same functional groups but differ in the location of those groups on the carbon skeleton. vedantu.comchemguide.co.uk The isoquinoline ring has seven positions available for substitution (1, 3, 4, 5, 6, 7, and 8). Therefore, a bromoaminoisoquinoline can exist in many distinct isomeric forms. For example, 8-Bromoisoquinolin-1-amine is just one of many possibilities. Other examples that have been synthesized or are commercially available include 5-Bromoisoquinolin-1-amine and 7-Bromoisoquinolin-1-amine. cymitquimica.comcymitquimica.com Each isomer has a distinct spatial arrangement of the electron-withdrawing bromine atom and the electron-donating, nucleophilic amine group.

| Isomer Name | Position of Amine (-NH₂) | Position of Bromine (-Br) | Molecular Formula |

|---|---|---|---|

| This compound | 1 | 8 | C₉H₇BrN₂ |

| 5-Bromoisoquinolin-1-amine | 1 | 5 | C₉H₇BrN₂ |

| 7-Bromoisoquinolin-1-amine | 1 | 7 | C₉H₇BrN₂ |

| 1-Bromoisoquinolin-8-amine | 8 | 1 | C₉H₇BrN₂ |

The specific placement of substituents dramatically affects a molecule's chemical behavior. ijcsi.pro The electronic interplay between the bromine and amine groups, mediated by the aromatic isoquinoline system, changes with their relative positions. An amine group is generally electron-donating, increasing the electron density of the ring system, while a halogen is electron-withdrawing.

This push-pull electronic effect influences several key properties:

Basicity: The position of the electron-withdrawing bromine atom relative to the basic nitrogen in the pyridine ring and the exocyclic amine group will modulate the pKa of the molecule.

Nucleophilicity: The electron density at the amine nitrogen, and thus its nucleophilic strength, is tuned by the position of the bromine atom.

Reactivity: The substitution pattern directs the outcome of further chemical reactions. For example, in electrophilic aromatic substitution, the existing substituents will guide an incoming electrophile to a specific position on the ring.

Spectroscopic and Photochemical Properties: The substitution pattern influences the molecule's absorption and emission of light. For instance, a study on aminoisoquinolines showed that the position of the amino group has a significant impact on the molecule's photobasicity (its basicity in an electronic excited state). sci-hub.se The study found that an amino group at the 8-position has a purely electronic effect on photobasicity, as it cannot form a hydrogen bond with or sterically interact with the ring nitrogen at position 2. sci-hub.se

| Compound | pKa |

|---|---|

| 4-Aminoisoquinoline | 8.06 |

| 8-Aminoisoquinoline (B1282671) | 15.12 |

This data illustrates that moving the amino group from the 4-position to the 8-position dramatically increases the compound's excited-state basicity, highlighting the profound influence of substituent placement. sci-hub.se

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

8-bromoisoquinolin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-7-3-1-2-6-4-5-12-9(11)8(6)7/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHRKMAFAWPXEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Bromoisoquinolin 1 Amine and Analogues

De Novo Ring Synthesis Approaches to the Isoquinoline (B145761) Core

De novo synthesis, the construction of a complex molecule from simpler starting materials, offers a powerful approach to access substituted isoquinolines. By carefully selecting the precursors, it is possible to introduce desired functionalities during the ring formation process, thereby avoiding potentially unselective post-synthesis modifications.

Modifications of the Pomeranz-Fritsch Synthesis for Isoquinoline Derivatives

The Pomeranz-Fritsch reaction is a classical method for the synthesis of isoquinolines, involving the acid-catalyzed cyclization of a benzalaminoacetal. While the traditional Pomeranz-Fritsch reaction provides a route to the basic isoquinoline scaffold, modifications to this method are often necessary to achieve specific substitution patterns and improve yields.

One notable modification is the Jackson modification , which has been successfully employed in the synthesis of 8-bromo-7-methoxyisoquinoline (B1626704). This approach involves the use of a tosyl-protected amine, which can influence the cyclization step and subsequent reactions. The synthesis of 8-bromo-7-methoxyisoquinoline using this method highlights the potential of modified Pomeranz-Fritsch reactions to introduce substituents onto the benzene (B151609) ring of the isoquinoline core. However, the success of this reaction is highly dependent on the nature and position of the substituents on the starting benzaldehyde (B42025).

| Modification | Key Features | Application Example |

| Jackson Modification | Use of a tosyl-protected amine. | Synthesis of 8-bromo-7-methoxyisoquinoline. semanticscholar.org |

Strategic Design for Direct Functionalization at C-8 and C-1 Positions

The direct synthesis of 8-bromoisoquinolin-1-amine via a de novo approach requires a strategic design that incorporates the functionalities at the C-8 and C-1 positions from the outset. A direct Pomeranz-Fritsch cyclization using a Schiff base derived from 2-bromobenzaldehyde (B122850) has been reported to result in very low and often irreproducible yields. This suggests that the electronic and steric effects of the bromine atom at the ortho position of the benzaldehyde starting material are detrimental to the efficiency of the cyclization step.

A more promising strategy involves the use of modern catalytic methods. For instance, a rhodium(III)-catalyzed annulation of N-aryl benzamidines with propargyl alcohol has been developed for the synthesis of 1-aminoisoquinolines. To apply this to the synthesis of this compound, one could envision starting with a benzamidine (B55565) derived from a 2-bromo-substituted aniline. This approach would directly install the desired C-1 amino group and C-8 bromo substituent in a single, convergent step.

Table 1: Comparison of De Novo Synthesis Strategies for 8-Substituted Isoquinolines

| Strategy | Starting Materials | Key Transformation | Potential for this compound Synthesis |

| Direct Pomeranz-Fritsch | 2-Bromobenzaldehyde, Aminoacetaldehyde Acetal (B89532) | Acid-catalyzed cyclization | Low to negligible yield reported. |

| Jackson Modification | Substituted 2-Bromobenzaldehyde, Tosyl-protected Aminoacetaldehyde Acetal | Acid-catalyzed cyclization | Demonstrated for 8-bromo-7-methoxyisoquinoline; may not directly yield a C-1 amine. semanticscholar.org |

| Rh(III)-catalyzed Annulation | N-Aryl Benzamidine (from 2-bromoaniline), Propargyl Alcohol | C-H activation and annulation | Potentially a direct route to the target compound. |

Introduction of Halogen Functionality

The introduction of a bromine atom onto the isoquinoline core can be achieved through electrophilic substitution reactions. However, the regioselectivity of this process is highly dependent on the existing substituents on the ring, which can direct the incoming electrophile to specific positions.

Electrophilic Bromination Strategies for Isoquinoline Systems

Direct bromination of the parent isoquinoline molecule often leads to a mixture of products, with the C-5 position being particularly susceptible to electrophilic attack. This makes the direct synthesis of 8-bromoisoquinoline (B29762) challenging. A common workaround involves a multi-step sequence:

Nitration: Isoquinoline is first nitrated, which typically occurs at the C-5 and C-8 positions.

Reduction: The resulting nitroisoquinoline is then reduced to the corresponding aminoisoquinoline.

Sandmeyer Reaction: The amino group is diazotized and subsequently replaced with a bromine atom via a Sandmeyer reaction.

Regioselective Bromination at the C-8 Position

Achieving regioselective bromination at the C-8 position of an isoquinoline ring that already bears a C-1 amino group is a significant synthetic hurdle. The C-1 amino group is an activating group and is expected to direct incoming electrophiles to the ortho and para positions. In the case of 1-aminoisoquinoline (B73089), the C-5 and C-7 positions are electronically activated. However, the steric hindrance around the C-8 position, coupled with the electronic influence of the pyridine (B92270) ring nitrogen, can make direct bromination at this site challenging.

To achieve C-8 bromination, a directing group strategy is often employed. For instance, in the related quinoline (B57606) system, the use of a quinoline N-oxide can direct C-H functionalization to the C-8 position. A similar strategy could potentially be adapted for isoquinolines, where the N-oxide functionality could direct an electrophilic brominating agent to the desired position.

Catalytic Systems for Enhanced Bromination Efficiency

To improve the efficiency and regioselectivity of bromination, various catalytic systems can be explored. While specific catalytic systems for the C-8 bromination of 1-aminoisoquinoline are not extensively documented, principles from related transformations can be applied. For instance, rhodium(III) catalysis has been shown to be effective for the C-8 functionalization of quinoline N-oxides. A hypothetical catalytic cycle for the C-8 bromination of a 1-aminoisoquinoline derivative might involve:

Coordination of a suitable catalyst (e.g., a rhodium or palladium complex) to the nitrogen of the isoquinoline ring or a directing group.

Directed C-H activation at the C-8 position.

Oxidative addition of a bromine source (e.g., N-bromosuccinimide).

Reductive elimination to afford the C-8 brominated product and regenerate the catalyst.

Table 2: Summary of Bromination Strategies

| Method | Substrate | Reagents | Expected Outcome for 1-Amino-isoquinoline |

| Direct Electrophilic Bromination | 1-Amino-isoquinoline | Br₂, Lewis Acid | Mixture of isomers, likely favoring C-5 and C-7. |

| Multi-step Synthesis | Isoquinoline | 1. HNO₃/H₂SO₄2. Fe/HCl3. NaNO₂/HBr, CuBr | Can provide 8-bromoisoquinoline, which would then need to be aminated at C-1. |

| Directed C-H Bromination | 1-Amino-isoquinoline with Directing Group | Brominating Agent, Catalyst | Potentially regioselective C-8 bromination. |

Introduction of Amine Functionality

Introducing an amine group at the C1 position of the 8-bromoisoquinoline skeleton is a critical step for which several modern and classical synthetic methods are employed. The choice of method often depends on the availability of starting materials, desired scale, and functional group tolerance.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile method for forming carbon-nitrogen bonds. wikipedia.org This reaction allows for the direct coupling of an aryl halide, such as 8-bromoisoquinoline (or more commonly, a 1-halo-8-bromoisoquinoline derivative), with an amine source. wikipedia.orgalfa-chemistry.com The process typically involves a palladium precursor, a suitable phosphine (B1218219) ligand, and a base.

The general mechanism proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine product and regenerate the Pd(0) catalyst. alfa-chemistry.comlibretexts.org The choice of ligand is crucial for the reaction's success, with sterically hindered and electron-rich phosphine ligands often providing the best results by promoting the reductive elimination step. wikipedia.org Various ammonia (B1221849) equivalents, such as benzophenone (B1666685) imine or lithium bis(trimethylsilyl)amide, can be used to install a primary amine group. organic-chemistry.org

Key components of this process include:

Palladium Source: Palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are common precursors.

Ligand: Bidentate phosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or highly active monoligated systems with ligands such as Josiphos (e.g., CyPF-tBu) are effective. acs.orgnih.gov

Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) are typically required. acs.org

Solvent: Anhydrous, aprotic solvents such as toluene (B28343) or tetrahydrofuran (B95107) (THF) are commonly used.

The reaction conditions are generally milder than classical nucleophilic substitution methods, offering greater functional group tolerance and broader substrate scope. nih.gov

Table 1: Representative Conditions for Buchwald-Hartwig Amination

| Palladium Precursor | Ligand | Base | Amine Source | Solvent | Temperature (°C) |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Primary/Secondary Amine | Toluene | 80-110 |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Ammonia Surrogate | Dioxane | 100 |

| Pd(OAc)₂ | CyPFtBu | KOt-Bu | Primary Amine | Toluene | 80-100 |

An alternative and widely used pathway to introduce the C1-amine functionality is through the reduction of a corresponding nitro-substituted precursor, namely 8-bromo-1-nitroisoquinoline. The nitro group is a versatile precursor to the amino group, and its reduction is typically high-yielding and straightforward. orgsyn.org

Several reducing agents can be employed for this transformation, with the choice depending on the presence of other reducible functional groups in the molecule.

Catalytic Hydrogenation: This method involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a highly effective catalyst for this purpose. The reaction is typically clean and produces water as the only byproduct.

Metal-Acid Systems: A classic method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). researchgate.net Stannous chloride (SnCl₂) in concentrated HCl is a particularly common and effective reagent for the reduction of aromatic nitro groups. researchgate.net This method is robust and tolerant of many functional groups, although it requires an aqueous workup to remove metal salts.

The reduction of 5-bromo-8-nitroisoquinoline (B189721) to 8-amino-5-bromoisoquinoline is a well-documented transformation that demonstrates the feasibility of this approach on a similar substrate. orgsyn.orgresearchgate.net

Table 2: Common Reagents for Nitro Group Reduction

| Reagent | Solvent(s) | Typical Conditions | Notes |

| H₂/Pd-C | Ethanol, Methanol, Ethyl Acetate | Room temperature, 1-4 atm H₂ | Clean reaction, sensitive to catalyst poisoning. |

| SnCl₂·2H₂O | Ethanol, Concentrated HCl | Reflux | Effective and common lab-scale method. |

| Fe / HCl or NH₄Cl | Ethanol / Water | Reflux | Inexpensive and suitable for large-scale synthesis. |

| Sodium Dithionite (Na₂S₂O₄) | Water / THF | Room Temperature to Reflux | Mild conditions, useful for sensitive substrates. |

Nucleophilic aromatic substitution (SₙAr) provides a direct route for introducing an amine by displacing a suitable leaving group (such as a halide) at the C1 position of the isoquinoline ring. wikipedia.org For an SₙAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.com

In the context of an 8-bromoisoquinoline derivative, the isoquinoline ring nitrogen itself acts as an electron-withdrawing feature, activating the C1 (alpha) position towards nucleophilic attack. The mechanism involves two main steps:

Addition: The nucleophile (e.g., ammonia or an amine) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored to yield the final product. chemistrysteps.com

While theoretically possible, this direct amination often requires harsh conditions, such as high temperatures and pressures, especially when using ammonia as the nucleophile. nih.gov The reaction is generally more feasible if additional electron-withdrawing groups are present on the carbocyclic ring or if a more reactive leaving group than bromide (e.g., chloride or fluoride) is at the C1 position. Compared to palladium-catalyzed methods, the SₙAr approach often has a more limited substrate scope and may be less tolerant of sensitive functional groups. nih.govfishersci.co.uk

Multi-Step Synthetic Sequences from Precursors

Constructing this compound from simpler, readily available starting materials often involves multi-step sequences that allow for precise control over the placement of substituents.

A classic and reliable multi-step synthesis to introduce the C8-bromo substituent onto an isoquinoline core involves a sequence of nitration, reduction, diazotization, and a Sandmeyer reaction. semanticscholar.orgresearchgate.net This pathway is particularly useful when starting from isoquinoline or a derivative that already contains the C1-amino group (or a precursor). A plausible sequence starting from isoquinoline would be:

Nitration: Electrophilic nitration of isoquinoline typically yields a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline (B1594253). Separation of these isomers is necessary.

Reduction: The separated 8-nitroisoquinoline is then reduced to 8-aminoisoquinoline (B1282671) using methods described previously (e.g., SnCl₂/HCl or catalytic hydrogenation).

Diazotization: The resulting 8-aminoisoquinoline is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HBr), at low temperatures (0–5 °C). This converts the primary amino group into a diazonium salt (isoquinoline-8-diazonium bromide).

Sandmeyer Reaction: The diazonium salt is subsequently treated with a copper(I) bromide (CuBr) solution. wikipedia.org This facilitates the replacement of the diazonium group with a bromine atom, yielding 8-bromoisoquinoline. nih.govlscollege.ac.in The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org

Once 8-bromoisoquinoline is obtained, the amine functionality can be introduced at the C1 position using the methods described in section 2.3 (e.g., reduction of a 1-nitro group or a palladium-catalyzed amination of a 1-halo derivative).

The compound this compound possesses two distinct and synthetically versatile functional handles: a nucleophilic primary amine and an aryl bromide. This dual functionality makes it an excellent building block for creating a diverse library of more complex molecules through sequential transformations.

Derivatization of the 1-Amino Group: The primary amine at the C1 position can readily undergo a variety of reactions, including:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups via reductive amination or direct alkylation.

Diazotization: The amine can be converted to a diazonium salt, which can then be displaced by various nucleophiles in Sandmeyer-type reactions to introduce other functionalities at the C1 position.

Transformations of the 8-Bromo Group: The C8-bromo substituent is a prime site for transition metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. Key reactions include:

Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or alkyl groups.

Heck Coupling: Reaction with alkenes to form substituted styrenyl-type derivatives.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

Stille Coupling: Coupling with organostannanes.

Buchwald-Hartwig Amination: Introduction of a second amino group at the C8 position.

By strategically combining transformations at both sites, a wide array of highly functionalized isoquinoline derivatives can be synthesized for various applications.

Optimization of Synthetic Conditions and Scalability

The synthesis of the precursor, 8-bromoisoquinoline, is highly sensitive to reaction conditions, particularly temperature. In the electrophilic bromination of isoquinoline, the formation of 8-bromoisoquinoline can occur as a byproduct, with its formation being suppressed at lower temperatures. For instance, in the synthesis of 5-bromoisoquinoline (B27571), careful temperature control is essential to minimize the formation of the 8-bromo isomer. orgsyn.org

A patented process for preparing 5- or 8-bromoisoquinoline derivatives outlines a broad temperature range from -50°C to 200°C, with a preferred range of -30°C to -15°C for the bromination step. google.com This suggests that temperature is a critical parameter to control the regioselectivity of the bromination.

The choice of solvent and brominating agent also plays a significant role. Sulfuric acid is a common solvent for the bromination of isoquinoline. orgsyn.org The use of N-bromosuccinimide (NBS) as a brominating agent is also well-documented. orgsyn.orggoogle.com The stoichiometry of the brominating agent is another key factor; an excess can lead to the formation of dibrominated byproducts. orgsyn.org

For the subsequent amination of 8-bromoisoquinoline to yield this compound, the Buchwald-Hartwig amination is a commonly employed method. wikipedia.orgacs.org The optimization of this palladium-catalyzed cross-coupling reaction involves the careful selection of the palladium precursor, ligand, base, and solvent. A study on the kiloscale Buchwald-Hartwig amination of a base-sensitive 6-bromoisoquinoline-1-carbonitrile (B1380134) found that a combination of Pd(dba)₂ (a palladium precursor), BINAP (a phosphine ligand), and Cs₂CO₃ (a base) in THF (a solvent) was most effective. acs.org These conditions could serve as a starting point for the optimization of the synthesis of this compound.

The following table summarizes key reaction parameters and their effects on the synthesis of 8-bromoisoquinoline and the subsequent amination step, based on analogous reactions.

Table 1: Reaction Parameter Studies for the Synthesis of this compound and Analogues

| Reaction Step | Parameter | Conditions/Variations | Observed Effects/Considerations | Reference |

|---|---|---|---|---|

| Bromination of Isoquinoline | Temperature | -30°C to -15°C (preferred) | Lower temperatures favor the formation of 5-bromoisoquinoline over 8-bromoisoquinoline. | orgsyn.orggoogle.com |

| Solvent | Concentrated Sulfuric Acid | A common solvent for this electrophilic aromatic substitution. | orgsyn.org | |

| Brominating Agent | N-bromosuccinimide (NBS) | A widely used and effective brominating agent for isoquinolines. | orgsyn.orggoogle.com | |

| Reagent Stoichiometry | >1.1 equivalents of NBS | An excess can lead to the formation of di- and tribrominated products. | orgsyn.org | |

| Buchwald-Hartwig Amination | Catalyst | Pd(dba)₂ with BINAP ligand | An effective catalyst system for the amination of bromoisoquinolines. | acs.org |

| Base | Cs₂CO₃ | A suitable base for the Buchwald-Hartwig amination of bromoisoquinolines. | acs.org | |

| Solvent | Tetrahydrofuran (THF) | An effective solvent for the Buchwald-Hartwig amination. | acs.org |

One-pot synthesis protocols offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by minimizing the number of workup and purification steps. For the synthesis of this compound and its analogues, a one-pot approach could be envisioned to combine the bromination and amination steps.

While a direct one-pot synthesis of this compound from isoquinoline is not explicitly detailed in the reviewed literature, related one-pot procedures for isoquinoline derivatives have been reported. For example, a convenient one-pot procedure has been developed to prepare 5-bromo-8-nitroisoquinoline from isoquinoline without the prior isolation of 5-bromoisoquinoline. orgsyn.org This is achieved by performing the bromination first, followed by the addition of a nitrating agent to the same reaction vessel. orgsyn.orggoogle.com

A hypothetical one-pot synthesis of this compound could involve the initial bromination of isoquinoline under conditions optimized to favor the 8-bromo isomer. Following the completion of the bromination, the reaction mixture could be directly subjected to the conditions of a Buchwald-Hartwig amination. This would, however, require careful consideration of the compatibility of the reagents and solvents used in both steps. For instance, the highly acidic conditions of the bromination would need to be neutralized before the introduction of the palladium catalyst, amine, and base for the amination step.

The development of such a one-pot protocol would necessitate significant optimization studies to identify a solvent system and reaction conditions that are amenable to both the bromination and the subsequent palladium-catalyzed amination. The scalability of such a process would also need to be carefully evaluated, as heat and mass transfer effects can become more pronounced in one-pot reactions performed on a larger scale.

Reactivity and Functionalization of 8 Bromoisoquinolin 1 Amine

Reactivity at the Bromo-Substituent

The primary site of reactivity for functionalization on the 8-bromoisoquinolin-1-amine core is the carbon-bromine bond. This bond is susceptible to oxidative addition by transition metal catalysts, initiating catalytic cycles that lead to the formation of new carbon-carbon or carbon-heteroatom bonds.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forging carbon-carbon bonds. organic-synthesis.com For this compound, the bromo-substituent serves as an excellent electrophilic partner in these transformations.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. libretexts.orgyonedalabs.com This reaction is widely used due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. libretexts.org While specific studies on this compound are not extensively documented, the reactivity of closely related 8-halo-isoquinoline derivatives demonstrates the feasibility and conditions for such transformations.

For instance, the Suzuki-Miyaura coupling of (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one with various pyrimidinyl boronic acids has been successfully performed. mdpi.com These conditions, involving a palladium catalyst, a phosphine (B1218219) ligand, and a base in a mixed solvent system, are representative of those applicable to bromo-analogs like this compound. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on an 8-Halo-Isoquinoline Scaffold mdpi.com

| Catalyst | Ligand | Base | Solvent | Temperature | Typical Yield |

|---|---|---|---|---|---|

| Pd(PPh3)2Cl2 | SPhos | K2CO3 | THF / H2O | 65 °C | Good |

The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for the vinylation of aromatic rings. The reaction typically employs a palladium catalyst, a base, and often a phosphine ligand. wikipedia.org The reaction proceeds with high trans selectivity. organic-chemistry.org

Studies on the Heck reaction of bromoisoquinolines, such as 5-bromoisoquinoline (B27571), establish the reactivity of this heterocyclic system. researchgate.net A variety of alkenes can be coupled under standard Heck conditions, which typically involve a palladium(II) acetate (B1210297) catalyst, a base like sodium acetate, and a phase-transfer agent such as tetra-n-butylammonium bromide in a polar aprotic solvent. researchgate.net

Table 2: General Conditions for Mizoroki-Heck Reaction with Bromoisoquinolines researchgate.net

| Catalyst | Base | Additive | Solvent | Temperature |

|---|---|---|---|---|

| Pd(OAc)2 | NaOAc | n-Bu4N+Br- | DMF / THF | 120 °C |

Beyond the Suzuki and Heck reactions, other transition-metal-catalyzed methods are applicable for modifying the 8-bromo position.

Sonogashira Coupling: This reaction creates a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgwikipedia.org It is a highly efficient method for the synthesis of arylalkynes. libretexts.org The reaction is typically carried out under mild, anaerobic conditions. organic-chemistry.org

Buchwald-Hartwig Amination: While this reaction forms a carbon-nitrogen bond rather than a carbon-carbon bond, it is a crucial cross-coupling methodology. It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org The development of specialized phosphine ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines under relatively mild conditions. wikipedia.org Research on the amination of 6-bromoisoquinoline-1-carbonitrile (B1380134) has demonstrated that catalyst systems like Pd(dba)₂ with BINAP as a ligand and cesium carbonate as a base in THF are effective for C-N bond formation on the bromoisoquinoline core. acs.org

Table 3: Reaction Conditions for Buchwald-Hartwig Amination on a Bromoisoquinoline Derivative acs.org

| Catalyst | Ligand | Base | Solvent | Yield |

|---|---|---|---|---|

| Pd(dba)2 | BINAP | Cs2CO3 | THF | 80% |

The bromo-substituent of this compound can be converted into a boronic acid or a boronic ester functional group. This transformation is highly valuable as it converts the electrophilic aryl bromide into a nucleophilic organoboron species, which can then participate in subsequent Suzuki-Miyaura coupling reactions as the nucleophilic partner.

The standard method for this conversion involves a halogen-metal exchange followed by quenching with a boron electrophile. For example, the synthesis of 8-isoquinolinyl-boronic acid from 8-bromoisoquinoline (B29762) is achieved by treating the starting material with n-butyllithium at low temperatures (-78 °C) to form an aryllithium intermediate. This intermediate is then trapped with trimethyl borate, and subsequent acidic workup yields the desired boronic acid. chemicalbook.com

Table 4: Synthesis of 8-Isoquinolinyl-boronic Acid from 8-Bromoisoquinoline chemicalbook.com

| Reagent 1 | Reagent 2 | Solvent | Temperature | Yield |

|---|---|---|---|---|

| n-Butyllithium | Trimethyl borate | THF | -78 °C to 0 °C | 41% |

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.org These EWGs are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that is formed during the reaction. libretexts.org

In the case of this compound, the isoquinoline (B145761) ring itself possesses some electron-deficient character due to the electronegativity of the ring nitrogen. However, the 1-amino group is a strong electron-donating group (EDG). The presence of this powerful EDG increases the electron density of the aromatic system, thereby deactivating it towards attack by nucleophiles. Consequently, the SNAr pathway is generally considered an unfavorable route for the functionalization of this compound under standard conditions, as the substrate lacks the necessary electronic activation for this reaction mechanism to proceed efficiently. byjus.commasterorganicchemistry.com

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Reactivity at the Amine Functionality

The primary amine group (-NH₂) at the C1 position of the isoquinoline ring is a potent nucleophile and a site for protonation, making it the primary center for derivatization and coordination chemistry. Its reactivity is modulated by the electronic properties of the bromo-isoquinoline scaffold.

Derivatization of the amine group is a common strategy to enhance the detectability and chromatographic behavior of molecules in analytical settings or to attach functional moieties for specific research purposes. While specific studies on this compound are limited, its reactivity can be inferred from the well-established chemistry of primary aromatic amines.

Primary amines readily undergo condensation reactions with aldehydes or ketones to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). This reaction is typically reversible and can be catalyzed by either acid or base.

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, forming an unstable carbinolamine intermediate. This intermediate then dehydrates to yield the stable imine. The formation of a Schiff base from this compound would proceed as follows:

General Reaction Scheme: this compound + R₂C=O ⇌ 8-Bromo-1-(R₂C=N)-isoquinoline + H₂O

This reaction is valuable for synthesizing new ligands for coordination chemistry or for creating derivatives with specific electronic or photophysical properties. For instance, condensation with salicylaldehyde (B1680747) derivatives can produce ligands capable of forming stable metal complexes. While the synthesis of Schiff bases from 2-bromobenzaldehyde (B122850) has been documented as part of a larger synthetic route to isoquinolines, specific examples starting with this compound are not extensively reported. researchgate.netsemanticscholar.org The reactivity would be comparable to other primary aromatic amines, where the reaction is driven to completion by removing water from the system. scirp.org

The nucleophilic amine group of this compound is expected to react readily with acylating and alkylating agents.

Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto the nitrogen atom, typically by reacting the amine with an acyl chloride or anhydride. This results in the formation of a stable amide linkage. For example, acylation of 7-amino-1-methyl-3,4-dihydroisoquinoline with acetic acid (using carbonyldiimidazole as an activating agent) has been demonstrated, suggesting a similar reaction would be feasible for this compound. mdpi.com

Alkylation: Direct alkylation of primary amines with alkyl halides can be difficult to control, often leading to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. The product amine can be more nucleophilic than the starting material, leading to overalkylation. Therefore, indirect methods or the use of a large excess of the amine are often employed to favor mono-alkylation.

| Reaction Type | Reagent Example | Product Type | Typical Conditions |

| Acylation | Acetyl Chloride | Amide | Base (e.g., pyridine (B92270), triethylamine) in an inert solvent |

| Acylation | Acetic Anhydride | Amide | Often requires mild heating or a catalyst |

| Alkylation | Methyl Iodide | Methylated Amine(s) | Can lead to mixtures of secondary, tertiary, and quaternary products |

For analytical purposes, especially in high-performance liquid chromatography (HPLC), attaching a molecule that strongly absorbs UV-Vis light (a chromophore) or one that fluoresces (a fluorophore) can dramatically improve detection sensitivity. researchgate.net this compound, as a primary amine, is an excellent candidate for such derivatization.

Several classes of reagents are commonly used for this purpose:

Dansyl Chloride (DNS-Cl): Reacts with primary amines to produce highly fluorescent sulfonamide derivatives.

Fluorescamine: Reacts specifically with primary amines to form a fluorescent pyrrolinone product. It is non-fluorescent itself, which reduces background signal.

9-fluorenylmethyl chloroformate (Fmoc-Cl): Forms fluorescent carbamate (B1207046) derivatives with primary and secondary amines. researchgate.net

Novel Reagents: Specialized reagents like 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA) have been developed for high sensitivity fluorescence detection of aromatic amines. nih.govresearchgate.net

The choice of reagent depends on the specific requirements of the analysis, such as desired excitation/emission wavelengths and compatibility with the chromatographic method. thermofisher.com

| Derivatizing Reagent | Abbreviation | Excitation λ (nm) | Emission λ (nm) | Notes |

| 1-Dimethylaminonaphthalene-5-sulfonyl chloride | DNS-Cl | ~340 | ~510 | Environment-sensitive fluorescence. thermofisher.com |

| Fluorescamine | - | ~390 | ~475 | Reagent is non-fluorescent. Reacts specifically with primary amines. thermofisher.com |

| 9-Fluorenylmethyl chloroformate | Fmoc-Cl | ~265 | ~315 | Commonly used for amino acid analysis. researchgate.net |

| 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid | PPIA | ~300 | ~380 | High sensitivity for primary aromatic amines. nih.gov |

In mass spectrometry (MS), the efficiency of ionization significantly impacts detection sensitivity. Charge reversal derivatization is a technique used to improve the signal, typically for analytes that ionize poorly. nih.govnih.gov While often applied to acidic compounds by introducing a permanent positive charge, a similar principle can be applied to amines. researchgate.net

For analysis by electrospray ionization mass spectrometry (ESI-MS) in positive ion mode, derivatizing this compound with a tag that contains a pre-existing or easily formed positive charge can enhance its ionization efficiency and thus its detection limit. This involves reacting the amine with a reagent that introduces a quaternary ammonium or pyridinium (B92312) ion moiety. This strategy ensures the derivative is permanently charged, leading to a significant increase in signal intensity compared to protonation of the underivatized amine. nih.gov This is particularly useful for quantifying trace amounts of the compound in complex matrices.

The this compound molecule possesses two potential coordination sites for metal ions: the lone pair of electrons on the heterocyclic nitrogen atom (N2) and the lone pair on the exocyclic primary amine (N1). This arrangement makes it a potential bidentate chelating ligand, capable of forming a stable five-membered ring with a metal center.

This chelating behavior is analogous to that of the well-studied ligand 8-hydroxyquinoline (B1678124) (8-HQ), which also forms stable five-membered chelate rings with a wide variety of metal ions through its hydroxyl oxygen and ring nitrogen. nih.govnih.govscirp.orgscirp.org While 8-HQ coordinates as an anionic ligand after deprotonation of the hydroxyl group, this compound would coordinate as a neutral ligand.

The potential coordination mode is depicted below:

Potential Bidentate Coordination: Mⁿ⁺ + this compound → [M(this compound)ₓ]ⁿ⁺ Complex

The formation of such metal complexes can profoundly alter the electronic and steric properties of the isoquinoline system. The stability and structure of these potential complexes would depend on the nature of the metal ion (its size, charge, and preferred coordination geometry), the solvent, and the counter-ion. Although specific metal complexes of this compound are not well-documented in the literature, its structural similarity to other bidentate nitrogen-donor ligands suggests a rich potential for exploration in coordination chemistry, with applications in catalysis, materials science, and medicinal chemistry. firsthope.co.in

Coordination Chemistry of the Amine Moiety

Reactivity of the Isoquinoline Core

The isoquinoline ring system is an aromatic heterocycle that can undergo various reactions, including electrophilic substitution, oxidation, and reduction. The reactivity is heavily influenced by the substituents present on the ring.

Electrophilic Aromatic Substitution Reactions

In this compound, the sites for electrophilic aromatic substitution (EAS) are determined by the combined directing effects of the amino group, the bromo group, and the inherent reactivity of the isoquinoline nucleus. youtube.com

Amino Group (-NH₂): Located at C1, the amino group is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the ring via resonance. pressbooks.publumenlearning.com It strongly activates the C4 position.

Bromo Group (-Br): Located at C8, the bromine atom is a deactivating group due to its electron-withdrawing inductive effect. However, through resonance, it donates lone-pair electron density and acts as an ortho, para-director, directing toward the C7 position. chemistrytalk.org

Isoquinoline Ring: The pyridine part of the isoquinoline is generally deactivated toward electrophilic attack compared to the benzene (B151609) ring. shahucollegelatur.org.in Electrophilic substitution on the unsubstituted isoquinoline ring typically occurs at the C5 and C8 positions. youtube.comshahucollegelatur.org.in

The powerful activating effect of the C1-amino group makes the pyridine ring more susceptible to substitution than in unsubstituted isoquinoline, primarily at the C4 position. However, the high reactivity of the amino group itself can lead to side reactions with electrophiles. To achieve selective substitution on the aromatic ring, the amino group is often protected, for example, by converting it to an acetamide (B32628) (-NHCOCH₃). This protecting group is still an ortho, para-director but is less activating, allowing for more controlled reactions.

Interactive Data Table: Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Effect | Most Likely Position(s) of Attack |

| -NH₂ | C1 | Activating (+R > -I) | ortho, para | C4 |

| -Br | C8 | Deactivating (-I > +R) | ortho, para | C7 |

| Ring Nitrogen | N2 | Deactivating (-I, -R) | meta (to itself) | Deactivates C1, C3 |

Oxidation and Reduction Pathways of the Heterocyclic System

The isoquinoline core of the molecule can undergo both oxidation and reduction, although the conditions required can affect the amino and bromo substituents.

Reduction: The pyridine ring of the isoquinoline system is more susceptible to reduction than the benzene ring. Catalytic hydrogenation, using catalysts such as platinum, palladium, or nickel, can reduce the isoquinoline to 1,2,3,4-tetrahydroisoquinoline. orgsyn.org Chemical reducing agents can also be employed. For instance, selective reduction of the heterocyclic ring can be achieved under specific conditions, leaving the carbocyclic ring aromatic. thieme-connect.de The bromo-substituent is generally stable to many reducing conditions but can be removed via hydrogenolysis under more forcing catalytic hydrogenation conditions.

Oxidation: The isoquinoline ring is relatively resistant to oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) under harsh conditions, can lead to the cleavage of the ring system. However, the presence of an activating amino group can influence the reaction outcome. For instance, in 5-aminoisoquinoline, oxidation affects the benzene ring, whereas in 5-nitroisoquinoline (B18046), the pyridine ring is oxidized. shahucollegelatur.org.in The primary amino group at C1 is itself susceptible to oxidation, which can be a competing pathway. Selective oxidation of the isoquinoline core often requires specific reagents and careful control of reaction conditions. Light-driven aerobic oxidation has been used to selectively functionalize the C1 position of N-substituted isoquinolinium salts to form isoquinolones. nih.govresearchgate.net

Interactive Data Table: Potential Oxidation and Reduction Products

| Reaction Type | Reagents (Examples) | Major Product (Predicted) |

| Reduction | H₂, Pd/C; NaBH₄ | 8-Bromo-1,2,3,4-tetrahydroisoquinolin-1-amine |

| Oxidation | Strong oxidants (e.g., KMnO₄) | Ring cleavage products |

| Oxidation | Photoredox catalysis, O₂ | 8-Bromoisoquinolin-1(2H)-one (after N-alkylation and hydrolysis) |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 8-Bromoisoquinolin-1-amine, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would be required for a comprehensive structural assignment.

A ¹H NMR spectrum of this compound would be expected to show distinct signals for each of the aromatic protons and the amine protons. The chemical shifts (δ) of the aromatic protons would likely appear in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effects of the aromatic ring system. The integration of these signals would correspond to the number of protons at each position. The coupling patterns (e.g., doublets, triplets) would provide information about the connectivity of the protons. The amine (NH₂) protons would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| H-3 | 7.0 - 7.5 | Doublet |

| H-4 | 7.5 - 8.0 | Doublet |

| H-5 | 7.2 - 7.8 | Triplet |

| H-6 | 7.8 - 8.3 | Doublet |

| H-7 | 7.4 - 7.9 | Triplet |

Note: These are predicted values and actual experimental data may vary.

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbon atoms in the isoquinoline (B145761) ring system are expected to be in the range of 110-160 ppm. The carbon atom attached to the bromine (C-8) would be influenced by the halogen's electronegativity and would likely appear in a characteristic region. Similarly, the carbon bearing the amine group (C-1) would also have a distinct chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | 150 - 160 |

| C-3 | 110 - 120 |

| C-4 | 120 - 130 |

| C-4a | 125 - 135 |

| C-5 | 120 - 130 |

| C-6 | 125 - 135 |

| C-7 | 115 - 125 |

| C-8 | 110 - 120 |

Note: These are predicted values and actual experimental data may vary.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to establish the connectivity of the protons within the isoquinoline ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds apart, providing crucial information for assembling the molecular fragments and confirming the positions of substituents.

Without experimental data, a detailed analysis of these multi-dimensional spectra cannot be performed.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

ESI-MS is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode, the spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the [M+H]⁺ peak would appear as a characteristic isotopic doublet, with the two peaks separated by approximately 2 m/z units and having nearly equal intensity. This isotopic pattern is a key signature for the presence of a single bromine atom in the molecule.

Table 3: Predicted m/z Values for the [M+H]⁺ Ion of this compound in ESI-MS

| Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) |

|---|---|---|

| [C₉H₇⁷⁹BrN₂ + H]⁺ | ~223.0 | - |

Note: These are predicted values based on isotopic masses.

LC-MS/MS would be the method of choice for confirming the purity and identity of this compound. A liquid chromatography step would first separate the compound from any impurities. The eluent would then be introduced into a tandem mass spectrometer.

In an MS/MS experiment, the [M+H]⁺ ion would be selected and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern would provide valuable structural information, helping to confirm the connectivity of the atoms within the molecule. While specific fragmentation pathways cannot be detailed without experimental data, common fragmentation patterns for related isoquinoline structures often involve the loss of small neutral molecules or cleavage of the ring system. This technique would provide a high degree of confidence in the identity and purity of the compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₉H₇BrN₂, the theoretical monoisotopic mass is calculated to be 221.97926 Da. uni.lu HRMS analysis, typically using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, can verify this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas. fiu.edu

The high accuracy of HRMS allows for the confident identification of the molecular ion peak and its characteristic isotopic pattern, which is particularly important for bromine-containing compounds due to the presence of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a distinctive M and M+2 isotopic pattern in the mass spectrum.

The following table details the predicted mass-to-charge ratios (m/z) for various adducts of this compound that can be observed in HRMS. uni.lu

| Adduct Type | Predicted m/z |

| [M+H]⁺ | 222.98654 |

| [M+Na]⁺ | 244.96848 |

| [M-H]⁻ | 220.97198 |

| [M+K]⁺ | 260.94242 |

| [M]⁺ | 221.97871 |

This data is predicted and sourced from PubChemLite. uni.lu

Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry for Spatial Analysis

Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging is a powerful technique used to map the spatial distribution of molecules directly within tissue sections or other complex surfaces. While specific studies applying MALDI imaging to this compound are not prevalent, the methodology is well-suited for the analysis of amine-containing compounds. nih.gov The primary amine group in this compound can be targeted for enhanced detection through in-tissue chemical derivatization. nih.govresearchgate.net

This process involves applying a derivatizing agent that reacts specifically with the primary amine, attaching a tag that improves ionization efficiency and detection sensitivity. researchgate.net For instance, reagents can be used to introduce a permanent positive charge, facilitating analysis in positive-ion mode MALDI. researchgate.net This approach could potentially be used to visualize the distribution of this compound or its metabolites in biological systems, providing valuable insights into its localization in specific tissues or organs.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups and molecular structure of a compound based on its characteristic molecular vibrations.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its distinct structural features: the primary amine (-NH₂), the isoquinoline ring system, and the carbon-bromine bond.

As a primary amine, this compound should display two N-H stretching bands in the region of 3500-3300 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations. pressbooks.puborgchemboulder.com An N-H bending vibration (scissoring) is also expected around 1650-1580 cm⁻¹. orgchemboulder.com The aromatic isoquinoline core gives rise to C-H stretching vibrations typically above 3000 cm⁻¹ and several C=C and C=N in-ring stretching vibrations in the 1600-1400 cm⁻¹ region. vscht.czlibretexts.org The C-N stretching of the aromatic amine is anticipated in the 1335-1250 cm⁻¹ range. orgchemboulder.com Finally, the C-Br stretching vibration is expected to appear in the lower wavenumber region of the spectrum, typically between 690-515 cm⁻¹. chemistrytalk.org

The table below summarizes the expected IR absorption frequencies for the key functional groups in this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 |

| Primary Amine | N-H Bend (scissoring) | 1650 - 1580 |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| Aromatic Ring | C=C and C=N Stretch | 1600 - 1400 |

| Aromatic Amine | C-N Stretch | 1335 - 1250 |

| Bromo-Aromatic | C-Br Stretch | 690 - 515 |

Raman Spectroscopy Applications

Raman spectroscopy is a complementary vibrational technique to IR that detects molecular vibrations based on changes in the polarizability of a molecule's electron cloud. diva-portal.org It is particularly useful for analyzing symmetric non-polar bonds and aromatic systems. For this compound, Raman spectroscopy could provide valuable structural information, especially regarding the vibrations of the isoquinoline ring system. bruker.com

Applications could include confirming the compound's identity by generating a unique spectral fingerprint. Raman microscopy could further be employed for microscale analysis, providing high-resolution chemical imaging to assess the homogeneity of a sample or to identify the compound within a complex matrix. diva-portal.orgsemi.ac.cn The technique's non-destructive nature and minimal sample preparation requirements make it suitable for a wide range of analytical applications. irdg.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com

Single Crystal X-ray Diffraction of this compound

Should a suitable single crystal of this compound be grown and analyzed, the resulting data would yield precise atomic coordinates. This information would allow for the detailed characterization of the isoquinoline ring's planarity, the orientation of the amine and bromine substituents, and the nature of any intermolecular hydrogen bonding involving the amine group, which would govern the crystal packing arrangement.

Crystallographic Studies of Related Derivatives and Intermediates

While a definitive crystal structure for this compound has not been detailed in the cited literature, valuable insights can be gleaned from the crystallographic analysis of its precursors and related brominated isoquinoline derivatives. For instance, the synthesis of 8-bromoisoquinolines has been documented, and in the course of these synthetic pathways, the X-ray crystal structure of intermediates such as N-(2-bromo-3-methoxybenzyl)aminoacetaldehyde dimethyl acetal (B89532) borane (B79455) has been determined. researchgate.net Such studies are crucial as they confirm the molecular geometry and stereochemistry of key synthetic intermediates, providing a solid foundation for understanding the final product's structure.

Furthermore, crystallographic analyses of other substituted isoquinoline and brominated heterocyclic compounds offer a predictive framework for the structural characteristics of this compound. For example, the crystal structure of various isoquinoline derivatives reveals that the planarity of the isoquinoline ring system is a common feature, which is likely to be maintained in the 8-bromo-substituted amine. The precise bond lengths and angles can be influenced by the electronic effects of the bromine and amine substituents.

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing and intermolecular interactions of this compound are anticipated to be governed by a combination of hydrogen bonding, halogen bonding, and π-π stacking interactions. The primary amine group is a potent hydrogen bond donor, capable of forming strong N-H···N or N-H···Br hydrogen bonds with neighboring molecules. These interactions play a critical role in stabilizing the crystal lattice.

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity and performing quantitative analysis of isoquinoline derivatives. For compounds like this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed technique. A C18 column is typically used as the stationary phase, with a mobile phase consisting of a mixture of an organic solvent (such as acetonitrile (B52724) or methanol) and an aqueous buffer.

The purity of bromoisoquinoline compounds is often determined to be greater than 98% or 99% by HPLC analysis. ruifuchemical.comjk-sci.com The method can be validated to quantify impurities, with limits of detection (LOD) and quantitation (LOQ) in the range of µg/mL. nih.gov Diode-array detection (DAD) is frequently used to obtain UV spectra of the separated components, aiding in peak identification and purity assessment. mdpi.com

Below is an interactive data table summarizing typical HPLC parameters for the analysis of related isoquinoline alkaloids.

| Parameter | Value |

| Column | C18, Polar RP |

| Mobile Phase | Acetonitrile/Water with additives (e.g., ionic liquids, acids) mdpi.comnih.gov |

| Detection | UV/DAD (e.g., 290 nm) nih.govresearchgate.net |

| Flow Rate | 1.0 - 1.25 mL/min nih.govresearchgate.net |

| Purity Achieved | >99.0% ruifuchemical.com |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile organic compounds, including certain isoquinoline alkaloids and brominated heterocyles. nih.govacs.org While this compound itself may have limited volatility, derivatization can be employed to convert it into a more volatile form suitable for GC analysis.

GC-MS provides detailed structural information based on the fragmentation patterns of the analyte, allowing for unambiguous identification. The technique is highly sensitive and can be used for the quantification of volatile derivatives in complex matrices. For instance, GC-MS has been successfully used to identify and quantify various isoquinoline alkaloids in plant extracts. nih.gov

Advanced Spectroscopic Methodologies for Reaction Monitoring and Dynamics

UV-Visible and Fluorescence Spectroscopy for Electronic Transitions

UV-Visible and fluorescence spectroscopy are valuable techniques for studying the electronic properties of aromatic compounds like isoquinoline and its derivatives. The isoquinoline ring system contains π electrons that can undergo π → π* transitions upon absorption of UV radiation. The presence of substituents such as the bromine atom and the amine group can influence the energy of these transitions, leading to shifts in the absorption maxima (λmax). wikipedia.org

Isoquinoline and many of its derivatives are known to be fluorescent. researchgate.netresearchgate.netnih.govnih.gov The fluorescence arises from the emission of light as the molecule relaxes from an excited electronic state back to the ground state. The fluorescence quantum yield and emission wavelength are sensitive to the molecular structure and the solvent environment. For example, protonation of the isoquinoline nitrogen can significantly enhance fluorescence intensity. researchgate.net The study of these electronic transitions provides insights into the molecule's electronic structure and its potential applications as a fluorescent probe.

The absorption and emission properties of isoquinoline derivatives are summarized in the table below.

| Compound Type | Absorption Maxima (λmax) | Emission Maxima (λem) | Key Electronic Transitions |

| Isoquinoline | ~310 nm researchgate.net | ~375 nm acs.org | π → π |

| Substituted Isoquinolines | Varies with substituents nih.gov | Varies with substituents nih.gov | π → π, n → π* libretexts.org |

Non-linear Spectroscopy for Molecular Studies

Non-linear spectroscopy investigates the interaction between matter and high-intensity light, where the response of the material is not proportional to the intensity of the incident light. These techniques are particularly valuable for characterizing the electronic structure and molecular hyperpolarizability of organic compounds, which are crucial for applications in optoelectronics and photonics. While direct experimental non-linear optical (NLO) studies on this compound are not extensively documented in current literature, analysis of related quinoline (B57606) and isoquinoline derivatives provides a strong framework for understanding its potential properties. Molecules with delocalized π-electron systems, often influenced by electron-donating and electron-accepting groups, are prime candidates for exhibiting significant NLO responses. nih.govnih.gov The structure of this compound, featuring an electron-donating amine group (-NH₂) and an electron-withdrawing bromine atom (-Br) on the isoquinoline core, suggests a potential for notable second- and third-order NLO activities.

Key non-linear spectroscopic techniques for such molecular studies include Two-Photon Absorption (TPA) and Hyper-Rayleigh Scattering (HRS).

Two-Photon Absorption (TPA)

TPA is a third-order non-linear process where a molecule simultaneously absorbs two photons. rsc.org This allows for excitation of electronic states that may be forbidden by one-photon absorption selection rules. The efficiency of this process is quantified by the TPA cross-section (σ₂), typically measured in Goeppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹). rsc.org High TPA cross-sections are desirable for applications like bioimaging, 3D data storage, and photodynamic therapy. nih.gov

Studies on quinoidal diazaacene-bithiophene derivatives have demonstrated exceptionally high TPA cross-sections, reaching values up to 51,770 GM in the 850–950 nm range. nih.gov These large values are attributed to the unique electronic structure of the quinoidal bithiophene framework. nih.gov Theoretical studies on other organic chromophores, such as BOPHY derivatives, show that strategic substitution with electron-donating groups can significantly enhance TPA strength by up to 30-fold and shift the absorption into the biologically desirable near-infrared window (650–1100 nm). nih.gov

Table 1: Two-Photon Absorption (TPA) Cross-Sections for Selected Quinoline-Related Compounds This table presents data for compounds structurally related to this compound to provide context for potential NLO properties.

| Compound Class | Peak TPA Wavelength (nm) | Max TPA Cross-Section (σ₂) [GM] | Reference |

| Quinoidal Diazaacene-Bithiophene Derivative | 850-950 | 51,770 | nih.gov |

| Quinoidal Diazaacene-Bithiophene Derivative | 1400-1600 | 4,100 | nih.gov |

| Zinc Phthalocyanine Tetrasulfonate (ZnPcS₄) | 800 | 28.6 | rsc.org |

| Photofrin® | 800 | 3.1 | rsc.org |

Hyper-Rayleigh Scattering (HRS)

Hyper-Rayleigh Scattering is a second-order NLO phenomenon where two incident photons of frequency ω are scattered as a single photon of frequency 2ω. aps.orgwikipedia.org Unlike its linear counterpart, Rayleigh scattering, HRS is highly sensitive to molecular symmetry. For a molecule to have a non-zero HRS signal, it must lack a center of inversion. researchgate.net This makes HRS a powerful tool for determining the first hyperpolarizability (β), a molecular tensor quantity that describes the second-order NLO response. unlv.edu

Computational studies on various quinoline derivatives are often used to predict their NLO properties. For instance, Density Functional Theory (DFT) calculations have been performed on bis-Schiff bases derived from 5-substituted-8-aminoquinoline. researchgate.net These theoretical analyses calculate the first hyperpolarizability (β_total) and compare it to that of a standard reference molecule, urea. The results for these derivatives showed β_total values significantly larger than urea, with the nitro-substituted derivative (III-NO₂) identified as the most promising NLO material in the series. researchgate.net Similarly, theoretical and experimental studies on a quinoline-1,3-benzodioxole chalcone (B49325) demonstrated strong NLO properties, attributed to its non-centrosymmetric crystal structure and extended π-conjugation. nih.govrsc.org

Table 2: Calculated First Hyperpolarizability (β) of Quinoline Derivatives Theoretical data for compounds structurally related to this compound, calculated using Density Functional Theory (DFT) for comparison.

| Compound | Calculation Method | Dipole Moment (μ) [Debye] | Polarizability (α) [esu] | First Hyperpolarizability (β) [esu] |

| (E)-N-(4-(3-(benzo[d] nih.govnih.govdioxol-5-yl)acryloyl)phenyl)quinoline-3-carboxamide | CAM-B3LYP/6-311++g(d,p) | 6.53 | 6.55 x 10⁻²³ | 1.09 x 10⁻²⁹ |

| Urea (Reference) | CAM-B3LYP/6-311++g(d,p) | 4.90 | 3.63 x 10⁻²⁴ | 8.87 x 10⁻³¹ |

| Bis-Schiff Base of 8-aminoquinoline (B160924) (III-H) | B3LYP/6-311G++(d,p) | 5.30 | 6.51 x 10⁻²³ | 1.87 x 10⁻²⁹ |

| Bis-Schiff Base of 8-aminoquinoline (III-NO₂) | B3LYP/6-311G++(d,p) | 10.15 | 7.02 x 10⁻²³ | 1.02 x 10⁻²⁸ |

Based on these findings for analogous compounds, this compound is a promising candidate for non-linear spectroscopic studies. The combination of the π-conjugated isoquinoline system with donor (-NH₂) and acceptor-like (Br) substituents likely results in a non-centrosymmetric charge distribution, a prerequisite for second-order NLO activity like HRS. Further computational and experimental investigations would be necessary to precisely quantify the hyperpolarizability and TPA cross-section of this specific molecule.

Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of molecules.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. scirp.org Functionals like B3LYP combined with basis sets such as 6-311G(d,p) or cc-pVTZ are commonly employed to optimize the molecular geometry and calculate various electronic properties. researchgate.net For 8-Bromoisoquinolin-1-amine, DFT calculations would provide optimized bond lengths and angles, offering a precise three-dimensional structure.

Key aspects of reactivity can be understood by analyzing the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. researchgate.net A smaller gap generally suggests higher reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net In isoquinoline (B145761) systems, electrophilic substitution typically occurs on the benzene (B151609) ring at positions 5 and 8, whereas nucleophilic substitution is favored at position 1 in the pyridine (B92270) ring. youtube.comyoutube.com The presence of the amino group at C1 and the bromine atom at C8 would significantly influence the charge distribution and reactivity of these positions.

Table 1: Representative Calculated Molecular Properties for an Isoquinoline System

| Parameter | Description | Illustrative Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -5.8 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4.6 eV |

| Dipole Moment | Measure of the net molecular polarity. | 2.5 Debye |

Note: These are illustrative values based on typical DFT calculations for similar heterocyclic amine structures and are not specific experimental or calculated values for this compound.

Computational methods are invaluable for predicting spectroscopic data, which is essential for structure elucidation and verification. idc-online.com Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be calculated with high accuracy using the Gauge-Including Atomic Orbital (GIAO) method, often coupled with a DFT functional like B3LYP. researchgate.netnih.govrsc.org

The process involves first optimizing the molecule's geometry at a chosen level of theory. Subsequently, the magnetic shielding tensors are calculated. nih.gov These calculated shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. youtube.com Comparing these predicted shifts with experimental data can confirm the molecular structure or help assign resonances in complex spectra. researchgate.netacs.org While direct calculations for this compound are not published, predictions can be made based on the known effects of the isoquinoline core and its substituents.

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| H3 | 7.0 - 7.2 | C1 | 155 - 158 |

| H4 | 7.8 - 8.0 | C3 | 110 - 113 |

| H5 | 7.6 - 7.8 | C4 | 135 - 138 |

| H6 | 7.3 - 7.5 | C4a | 125 - 128 |

| H7 | 7.9 - 8.1 | C5 | 128 - 131 |

| NH₂ | 5.5 - 6.5 | C6 | 122 - 125 |

| C7 | 129 - 132 | ||

| C8 | 115 - 118 | ||

| C8a | 140 - 143 |

Note: These values are estimations based on typical chemical shifts for substituted isoquinolines and are not the result of specific GIAO calculations for this compound.

Computational chemistry provides profound insights into reaction mechanisms by mapping the potential energy surface (PES) of a reaction. researchgate.netrsc.org This involves locating the structures of reactants, products, intermediates, and, most importantly, transition states (TS). nih.gov The energy difference between the reactants and the transition state defines the activation energy, which is a key determinant of the reaction rate.